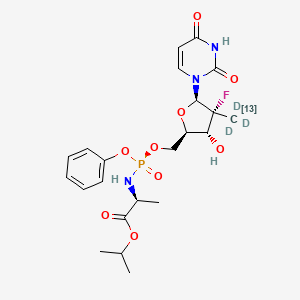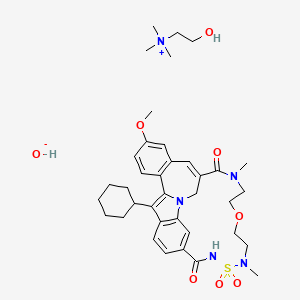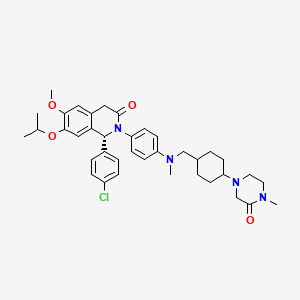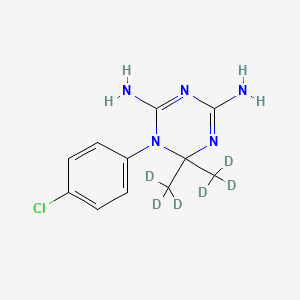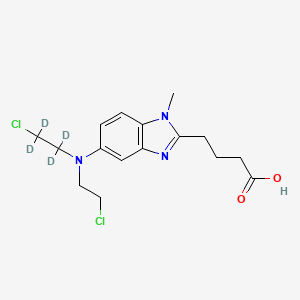
Fluvastatin D6 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvastatin D6 sodium is deuterium labeled Fluvastatin sodium, which is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR).
Applications De Recherche Scientifique
Effect on Lipoprotein Levels and Atherosclerosis
Fluvastatin D6 sodium, primarily known for its lipid-lowering properties, demonstrates significant efficacy in reducing total cholesterol and low-density lipoprotein (LDL) cholesterol levels. A notable study found that fluvastatin sodium reduced total cholesterol and LDL cholesterol by approximately 16% and 22%, respectively, indicating its potential in managing conditions like hypercholesterolemia (Insull et al., 1994). Further research supports its role in managing dyslipidemia, atherosclerosis, and related conditions, by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase (Shiomi et al., 1998).
Cardiovascular Risk Management
This compound is also employed in cardiovascular risk management. Clinical trials have demonstrated its efficacy in reducing the incidence of cardiac events like myocardial infarction and improving exercise tolerance in patients with symptomatic coronary artery disease (Riegger et al., 1999). Additionally, its role in stabilizing atherosclerotic plaques and inhibiting thrombosis formation has been highlighted in studies focusing on its application in patients undergoing carotid artery stenting (Hu Ya-n, 2011).
Influence on Cellular and Molecular Mechanisms
The benefits of this compound extend beyond lipid-lowering. It has been shown to influence various cellular and molecular mechanisms. For instance, it reduces proliferation and increases apoptosis in high-grade breast cancer, indicating its potential in cancer therapy (Garwood et al., 2009). Moreover, fluvastatin can decrease the smooth muscle cell content in atherosclerotic plaques, suggesting its role in modifying disease progression at a cellular level (Shiomi et al., 1998).
Benefits in Specific Patient Populations
Particular patient populations, such as renal transplant recipients and individuals with dyslipidemia, may also benefit from this compound. Studies have shown its effectiveness in reducing major adverse cardiac events in renal transplant recipients and in managing dyslipidemia in patients under immunosuppressive regimens (Holdaas et al., 2001), (Li et al., 1995).
Propriétés
Formule moléculaire |
C24H19D6FNNaO4 |
|---|---|
Poids moléculaire |
439.48 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


